molecular formula C14H12BrClN2O2S B2786190 (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide CAS No. 1798977-04-4

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide

Cat. No.: B2786190
CAS No.: 1798977-04-4
M. Wt: 387.68
InChI Key: MQABMFVHBOCHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide” is a sulfonamide derivative characterized by a unique stereoelectronic profile due to its bromopyridine, chlorophenyl, and methyl substituents. Such compounds are typically synthesized via condensation reactions between sulfonamide precursors and aldehydes, as exemplified by the preparation of structurally related analogues like (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (compound 6c) . The E-configuration of the ethenesulfonamide moiety is critical for maintaining planar geometry, which influences both intermolecular interactions (e.g., hydrogen bonding) and biological activity.

Properties

IUPAC Name

(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQABMFVHBOCHTL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.

    Formation of Ethenesulfonamide: The 6-bromopyridine is then reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding ethenesulfonamide intermediate.

    Methylation: The final step involves the methylation of the ethenesulfonamide intermediate using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of corresponding amine or alcohol derivatives.

    Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.

Scientific Research Applications

The compound (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, supported by comprehensive data and case studies.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of sulfonamide compounds. The combination of the bromopyridine ring and chlorophenyl group may influence the compound's binding affinity and selectivity towards specific enzymes or receptors.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promise as inhibitors of key enzymes involved in tumor growth.

  • Case Study : A related compound demonstrated potent inhibition of NAMPT (Nicotinamide adenine dinucleotide biosynthesis) leading to reduced cancer cell proliferation. The mechanism involved the activation of cellular NAD+ levels, which is crucial for cancer metabolism .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. The specific structure of this compound suggests potential activity against various bacterial strains.

  • Research Findings : Studies have reported that modifications in the sulfonamide structure can enhance antimicrobial activity against resistant strains. This compound's unique substitutions may offer new avenues for developing effective antibiotics .

Inhibitors of Specific Enzymes

The compound has also been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways.

  • Example : Its structural similarity to known enzyme inhibitors suggests it could effectively target pathways such as those involved in inflammation or metabolic disorders .

Data Tables

Application AreaCompound ActivityReferences
AnticancerInhibits NAMPT
AntimicrobialEffective against resistant strains
Enzyme InhibitionTargets metabolic pathways

Mechanism of Action

The mechanism of action of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide involves its interaction with specific molecular targets. The bromopyridine and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The methylethenesulfonamide moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key observations :

  • Substituent effects : The target compound’s 6-bromopyridin-2-yl group introduces steric and electronic differences compared to 6c ’s 4-fluorophenyl group. Bromine’s larger atomic radius and lower electronegativity (compared to fluorine) may alter π-π stacking and hydrogen-bonding capabilities .
  • Synthetic efficiency : The 48% yield for 6c suggests moderate efficiency for Method A, though optimization (e.g., catalyst or solvent selection) might improve yields for the target compound.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of sulfonamides are often refined using programs like SHELXL , with validation metrics (e.g., R-factors) ensuring accuracy . For example:

  • Hydrogen bonding: The sulfonamide NH in 6c (δ 6.46 ppm) participates in hydrogen bonding, forming graph-set motifs (e.g., C(4) or R₂²(8) patterns) that stabilize crystal packing .
  • Conformational analysis : The E-configuration in both compounds ensures a planar ethenesulfonamide backbone, but torsional angles may differ due to substituent bulk. ORTEP-III visualizations () could highlight these differences .

Validation and Computational Tools

  • Refinement : Both the target and 6c likely used SHELX programs for structure solution, ensuring high reproducibility (e.g., SHELXL’s robust handling of twinned data) .
  • Validation metrics : Residual density plots and R-factor comparisons (e.g., 6c ’s validation via HRMS) ensure structural reliability .

Biological Activity

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C14H13BrClN3O2S
  • Molecular Weight : 374.69 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study investigating various sulfonamide compounds found that those with a bromopyridine moiety demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, likely due to their ability to inhibit folate synthesis pathways in microorganisms .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Several sulfonamide derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

3. Enzyme Inhibition

Sulfonamides are known to act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes. The presence of the bromopyridine ring may enhance binding affinity to target enzymes, leading to increased inhibition rates. This mechanism is crucial for developing therapeutic agents targeting metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of sulfonamides, this compound was tested against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may induce cytotoxic effects through apoptosis pathways .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntimicrobialMIC TestingMIC = 32 µg/mL
AnticancerMTT AssayIC50 = 10 µM in MCF-7 cells
Enzyme InhibitionEnzyme KineticsIC50 = 5 µM on carbonic anhydrase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis likely involves nucleophilic substitution between a sulfonyl chloride precursor and a bromopyridine derivative. Key steps include:

  • Using polar aprotic solvents (e.g., DMF, NMP) to stabilize intermediates .
  • Employing bases like K₂CO₃ or Et₃N to deprotonate the amine and drive the reaction .
  • Monitoring reaction progress via TLC or HPLC to optimize time and temperature.
    • Challenge : Competing side reactions (e.g., over-alkylation) may reduce yield. Mitigation requires stoichiometric control and stepwise purification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
  • IR : Confirm sulfonamide (S=O at ~1350 cm⁻¹) and ethene (C=C at ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of this compound?

  • Methodology :

  • Crystallization : Use slow evaporation in solvents like DCM/hexane to grow diffraction-quality crystals .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. For example, reports an R factor of 0.051 using SHELXL .
  • Validation : Check for data-to-parameter ratios >10:1 and use PLATON/ADDSYM to detect missed symmetry .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) using Etter’s notation (e.g., R₂²(8) motifs) .
  • Thermal Analysis : Correlate melting points (DSC/TGA) with intermolecular interaction strength.
  • Example : highlights directional hydrogen bonds as critical for stabilizing sulfonamide-based crystals .

Q. What strategies address contradictions between computational modeling and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodology :

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with solvent-correction models (e.g., PCM for DMSO) .
  • Dynamic Effects : Account for conformational flexibility via MD simulations to match observed NMR splitting .
  • Error Analysis : Quantify systematic errors (e.g., crystal field effects in X-ray vs. gas-phase DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.